molecular formula C11H7ClN2 B2844946 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile CAS No. 418762-89-7

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2844946
CAS No.: 418762-89-7
M. Wt: 202.64
InChI Key: OSROJQITBWZVDI-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group at the second position and a pyrrole ring at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-6-nitrobenzonitrile with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which then undergoes cyclization with pyrrole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Electrophilic substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted benzonitriles.

    Electrophilic substitution: Halogenated or nitrated derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile
  • 2-Chloro-6-(1H-pyrazol-1-yl)benzonitrile
  • 2-Chloro-6-(1H-thiazol-1-yl)benzonitrile

Uniqueness

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles like imidazole, pyrazole, and thiazole. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

2-chloro-6-pyrrol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSROJQITBWZVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-amino-6-chloro-benzonitrile (30 g), 2,5-dimethoxytetrahydrofuran (30 g) and 4-chloropyridine hydrochloride (17 g) in dioxane was heated to 70° C. for 2.5 h. The solvent was evaproated in vacuo. Dichloromethane was then added to the residue and the spent 4-chloropyridine hydrochloride filtered off. The dichloromethane was evaporated in vacuo to give 1-(3′chloro-2′-cyanophenyl)pyrrole (35 g)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-chloro-benzonitrile (30 g), 2,5-dimethoxytetrahydrofuran (30 g) and 4-chloropyridine hydrochloride (17 g) in dioxane was heated to 70° C. for 2.5 h. The solvent was evaporated in vacuo. Dichloromethane was then added to the residue and the spent 4-chloropyridine hydrochloride filtered off. The dichloromethane was evaporated in vacuo to give 1-(3′chloro-2′-cyanophenyl)pyrrole (35 g)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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